4-(2-Methylphenyl)-2-nitrobenzoic acid 4-(2-Methylphenyl)-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261928-31-7
VCID: VC11781787
InChI: InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
SMILES: CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

4-(2-Methylphenyl)-2-nitrobenzoic acid

CAS No.: 1261928-31-7

Cat. No.: VC11781787

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methylphenyl)-2-nitrobenzoic acid - 1261928-31-7

Specification

CAS No. 1261928-31-7
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 4-(2-methylphenyl)-2-nitrobenzoic acid
Standard InChI InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Standard InChI Key JICQUNXOWDTPBH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Canonical SMILES CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(2-methylphenyl)-2-nitrobenzoic acid is C₁₄H₁₁NO₄, with a molecular weight of 269.24 g/mol. The compound features:

  • A benzoic acid backbone with a carboxylic acid group at position 1.

  • A nitro (-NO₂) group at position 2.

  • A 2-methylphenyl substituent at position 4.

The nitro group’s electron-withdrawing nature enhances the acidity of the carboxylic acid group, while the 2-methylphenyl group introduces steric hindrance and hydrophobic characteristics. Predicted physicochemical properties, derived from structurally similar compounds , include:

PropertyValue
Melting Point185–190°C (predicted)
Boiling Point375–380°C (predicted)
Density1.35–1.40 g/cm³ (predicted)
SolubilitySoluble in DMSO, methanol; insoluble in water
pKa2.8–3.2 (predicted)

The compound’s crystalline structure likely adopts a planar configuration due to conjugation between the nitro and carboxylic acid groups, with the 2-methylphenyl group inducing torsional strain .

Synthetic Routes and Methodologies

While no direct synthesis of 4-(2-methylphenyl)-2-nitrobenzoic acid is documented, plausible routes can be inferred from patents and related nitrobenzoic acid syntheses :

Nitration of 4-(2-Methylphenyl)benzoic Acid

  • Substrate Preparation: 4-(2-Methylphenyl)benzoic acid is synthesized via Suzuki-Miyaura coupling between 4-bromobenzoic acid and 2-methylphenylboronic acid.

  • Nitration: The substrate is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the ortho position relative to the carboxylic acid due to meta-directing effects .

  • Purification: Crude product is recrystallized from ethanol/water.

Oxidation of 4-(2-Methylphenyl)-2-nitrotoluene

  • Alkylation: Toluene is nitrated to 2-nitrotoluene, followed by Friedel-Crafts alkylation with 2-methylbenzyl chloride.

  • Oxidation: The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions .

Key Challenges:

  • Regioselective nitration competing with byproduct formation.

  • Steric hindrance from the 2-methylphenyl group complicating coupling reactions.

Physicochemical Characterization

Experimental data for this compound remain sparse, but predictions based on analogs suggest:

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) .

  • NMR (¹H):

    • δ 8.2–8.5 ppm (aromatic protons adjacent to nitro group).

    • δ 7.3–7.6 ppm (protons from 2-methylphenyl group).

    • δ 2.4 ppm (methyl group singlet).

Thermal Stability

Thermogravimetric analysis (TGA) predicts decomposition above 250°C, consistent with nitroaromatic compounds .

Applications in Pharmaceutical and Industrial Chemistry

Intermediate in Drug Synthesis

The compound’s structure aligns with intermediates used in protease inhibitors and kinase-targeted therapies. For example, analogous nitrobenzoic acids serve as precursors to Tolvaptan impurities , suggesting potential roles in vasopressin receptor antagonist synthesis.

Agrochemical Development

Nitroaromatics are key in herbicide and pesticide design. The methylphenyl group may enhance lipid solubility, improving membrane permeability in target organisms.

Biological Activity and Mechanisms

While direct studies are lacking, nitroaromatics generally exhibit:

  • Antimicrobial Effects: Nitro groups undergo enzymatic reduction to reactive intermediates (e.g., nitro radicals), disrupting microbial DNA .

  • Anticancer Potential: Nitro compounds can induce oxidative stress in cancer cells, as seen in analogs like 2-methyl-4-nitrobenzoic acid .

Hypothesized Targets:

  • Tyrosine kinase inhibition via nitro group interaction with ATP-binding sites.

  • COX-2 enzyme modulation due to structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparison with Related Compounds

CompoundKey DifferencesApplications
4-Methoxy-2-nitrobenzoic acidMethoxy vs. methylphenyl groupDye synthesis
2-Methyl-4-nitrobenzoic acidMethyl at position 2 vs. position 4Pharmaceutical intermediate
N-(2-methylphenyl)-4-nitrobenzamideAmide vs. carboxylic acidEnzyme inhibition studies

The 2-methylphenyl group in 4-(2-Methylphenyl)-2-nitrobenzoic acid confers greater lipophilicity than methoxy or methyl analogs, potentially enhancing blood-brain barrier penetration .

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